1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride
Description
This compound is a dihydrochloride salt featuring a pyrrolo[2,3-c]pyridine core substituted with a 3-methyl group and a 2-(methylamino)propan-1-one moiety. The dihydrochloride form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C12H19Cl2N3O |
|---|---|
Molecular Weight |
292.20 g/mol |
IUPAC Name |
2-(methylamino)-1-(3-methyl-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8-7-15(12(16)9(2)13-3)11-6-14-5-4-10(8)11;;/h4-6,8-9,13H,7H2,1-3H3;2*1H |
InChI Key |
GAYUXQSHCAZGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C1C=CN=C2)C(=O)C(C)NC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Commercially available substituted pyridines such as 2-bromo-5-methylpyridine serve as precursors. These can be oxidized to pyridine N-oxides (e.g., 2-bromo-5-methylpyridine-1-oxide) using peracids like meta-chloroperbenzoic acid (m-CPBA).
Further nitration (e.g., using fuming nitric acid in sulfuric acid) introduces nitro groups to the ring, facilitating subsequent transformations.
These intermediates are then reacted with reagents such as N,N-dimethylformamide dimethyl acetal to form key enamine or imine intermediates that enable ring closure.
Cyclization and Reduction
- The pyrrolo[2,3-c]pyridine core is formed by cyclization reactions, often involving reduction steps with iron powder in acetic acid to convert nitro groups to amines and promote ring closure.
Functionalization via Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The introduction of aryl or heteroaryl substituents at specific positions on the pyrrolo[2,3-c]pyridine ring is efficiently achieved by Suzuki coupling reactions.
For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives can be coupled with arylboronic acids in the presence of palladium catalysts (such as Pd(PPh3)4 or Pd(dppf)Cl2), potassium carbonate as base, and solvents like 1,4-dioxane/water mixtures.
Microwave irradiation at elevated temperatures (e.g., 85–125 °C) can accelerate these reactions, improving yields and reducing reaction times.
Bromination and Tosylation
Bromination at specific positions (e.g., the 3-position) is performed using bromine or N-bromosuccinimide (NBS) in organic solvents like chloroform or dichloromethane, often at low temperatures (0 °C to room temperature).
Subsequent tosylation with p-toluenesulfonyl chloride in the presence of bases (e.g., aqueous sodium hydroxide) introduces toluenesulfonyl protecting groups, which can be later displaced or modified.
Introduction of Side Chains and Amino Functionalities
Alkylation and Amination
The methylamino side chain at the 2-position of the propanone moiety is introduced via alkylation reactions, often employing methylamine or methylamino reagents under controlled conditions.
The ketone function (propan-1-one) is introduced by acylation reactions, typically involving acyl chlorides or anhydrides reacting with the nitrogen of the pyrrolopyridine core or via side chain elaboration from precursors.
Salt Formation
- The final compound is isolated as its dihydrochloride salt by treatment with hydrochloric acid, which stabilizes the amine functionalities and improves solubility and crystallinity.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridine oxidation | m-CPBA | Pyridine N-oxide intermediate |
| 2 | Nitration | Fuming nitric acid / sulfuric acid | Nitro-substituted pyridine N-oxide |
| 3 | Enamine formation | N,N-Dimethylformamide dimethyl acetal | Key intermediate for ring closure |
| 4 | Reduction & cyclization | Fe powder, AcOH | Pyrrolo[2,3-c]pyridine core |
| 5 | Bromination | Br2 or NBS, organic solvent, 0 °C to RT | Brominated heterocycle |
| 6 | Suzuki coupling | Pd catalyst, K2CO3, arylboronic acid, microwave | Arylated pyrrolopyridine |
| 7 | Tosylation | p-Toluenesulfonyl chloride, NaOH | Tosyl-protected intermediate |
| 8 | Alkylation / Amination | Methylamine or methylamino reagents | Introduction of methylamino side chain |
| 9 | Salt formation | HCl (aqueous) | Dihydrochloride salt of final compound |
Analytical and Purification Techniques
Purification is commonly achieved by silica gel column chromatography, flash chromatography, or preparative high-performance liquid chromatography (HPLC) using reversed-phase columns with acetonitrile/water gradients adjusted to acidic or basic pH.
Characterization includes nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and liquid chromatography-mass spectrometry (LC-MS) to confirm molecular structure and purity.
Summary of Research Findings and Professional Insights
The preparation of 1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride requires a multi-step synthetic approach integrating oxidation, nitration, cyclization, halogenation, cross-coupling, and functional group transformations.
The use of Suzuki-Miyaura cross-coupling is pivotal for diversifying the pyrrolo[2,3-c]pyridine core, enabling the introduction of various aryl substituents that can modulate biological activity.
Microwave-assisted synthesis and modern palladium catalysis enhance reaction efficiency and yield, reflecting current best practices in heterocyclic medicinal chemistry.
Salt formation as the dihydrochloride enhances compound stability and facilitates pharmaceutical formulation.
The synthetic routes described are supported by patent literature and peer-reviewed chemical synthesis studies, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one Derivatives
- Structure: Shares the pyrrolo[2,3-c]pyridine scaffold but substitutes the 3-methyl and 2-(methylamino)propan-1-one groups with a 3-hydroxy group and a ketone at position 2.
- Synthesis : Prepared from N-(pyridin-3-yl)pivalamides via cyclization and oxidation steps .
- The hydroxy group may confer higher polarity but lower metabolic stability compared to the methyl group in the target compound.
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Structure: Features a morpholine-substituted methanone group and a 3-chloroaniline substituent on a pyrrolo[3,2-c]pyridine core.
- Synthesis : Derived from Suzuki-Miyaura coupling of 7-chloro-1,3-dimethyl-pyrrolo[2,3-c]pyridine with 3-chloroaniline .
- The chloro-phenylamino group may improve receptor affinity but increase toxicity risks.
Complex Fused-Ring Analogues from Patent Literature
Fluorinated Chromenone-Pyrazolopyrimidine Derivatives
- Structure: Combines a pyrrolo[2,3-b]pyridine with pyrazolo[3,4-c]pyrimidine and chromenone moieties, fluorinated at multiple positions.
- Synthesis : Utilizes palladium-catalyzed cross-coupling (e.g., with boronic acids) and multi-step functionalization .
- Fluorination improves metabolic stability and bioavailability compared to non-halogenated analogs.
Comparative Data Table
Critical Analysis of Structural and Functional Differences
- Solubility : The dihydrochloride salt of the target compound likely surpasses neutral analogs (e.g., morpholine derivatives ) in aqueous solubility, critical for oral administration.
- Synthetic Accessibility: The target compound’s synthesis may face challenges in regioselectivity during pyrrolopyridine functionalization, a limitation noted in methods for similar heterocycles .
- Bioactivity Implications: While fluorinated analogs may exhibit enhanced target binding due to halogen interactions, their complexity could hinder large-scale synthesis. The methylamino group in the target compound offers a balance between solubility and synthetic feasibility.
Biological Activity
1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrrolopyridine class, which has been associated with various therapeutic effects including analgesic, antitumor, and antimicrobial properties. Understanding its biological activity is crucial for potential applications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 292.20 g/mol. The structure features a pyrrolo[2,3-c]pyridine core, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉Cl₂N₃O |
| Molecular Weight | 292.20 g/mol |
| IUPAC Name | 2-(methylamino)-1-(3-methyl-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)propan-1-one; dihydrochloride |
| InChI Key | GAYUXQSHCAZGBN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It may function as an agonist or antagonist, modulating various signaling pathways within cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Binding : It can interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic effects in neurological disorders.
1. Antitumor Activity
Research has indicated that pyrrolopyridine derivatives exhibit promising antitumor properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was evaluated using various cancer cell lines.
2. Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against several bacterial and fungal strains. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
3. Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly as a D3 dopamine receptor agonist. This activity could have implications for treating disorders such as Parkinson's disease and schizophrenia.
Case Studies and Research Findings
Several studies have documented the biological activities of similar pyrrolopyridine derivatives:
- Antimycobacterial Activity : A study reported that derivatives with the pyrrolo[3,4-c]pyridine structure exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC) below 0.15 µM .
- Insulin Sensitivity : Another investigation demonstrated that specific derivatives could enhance insulin sensitivity in adipocytes by up to 37% at certain concentrations .
Q & A
How can the synthesis of this compound be optimized for higher yield and purity?
Basic Research Focus : Synthesis route refinement.
Methodological Answer :
- Key Steps :
- Methylation: Use NaH/MeI in THF at 0°C to room temperature for regioselective N-methylation of the pyrrolopyridine core .
- Coupling Reactions: Employ Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H₂O at 105°C .
- Reduction: Hydrogenation under H₂/THF for nitro group reduction .
- Purification : Use column chromatography with gradients (e.g., EtOAc/hexane) and recrystallization in ethanol to isolate intermediates .
- Yield Improvement : Optimize stoichiometry (e.g., 1.2 equiv boronic acid) and reaction time (12–24 hours) .
What analytical techniques are critical for structural characterization?
Basic Research Focus : Structural validation.
Methodological Answer :
- ¹H NMR : Resolve proton environments (e.g., pyrrolidine NH at δ 11.55 ppm, aromatic protons at δ 6.62–8.63 ppm) in DMSO-d₆ .
- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 392.2) and purity (>98% via HPLC) .
- X-ray Crystallography : Resolve dihydrochloride salt formation and hydrogen-bonding networks .
How to assess the compound’s basic pharmacological activity in vitro?
Basic Research Focus : Initial bioactivity screening.
Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled agonists/antagonists) on target receptors (e.g., GPCRs) .
- Cellular Viability : Conduct MTT assays in HEK293 or CHO cells at 1–100 µM to evaluate cytotoxicity .
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression (GraphPad Prism) .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Focus : SAR exploration.
Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the 3-methyl-pyrrolopyridine or methylamino-propanone positions .
- Bioisosteric Replacement : Replace the methylamino group with ethylamino or cyclopropylamino to assess steric/electronic effects .
- Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify critical pharmacophores .
How to resolve contradictions in bioactivity data across different assays?
Advanced Research Focus : Data inconsistency analysis.
Methodological Answer :
- Orthogonal Assays : Cross-validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP accumulation) .
- Solubility Checks : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO) to rule out false negatives .
- Metabolic Stability : Use liver microsomes to assess compound degradation during prolonged incubations .
How to evaluate the environmental impact of this compound?
Advanced Research Focus : Ecotoxicology.
Methodological Answer :
- Fate Analysis : Use OECD 307 guidelines to study biodegradation in soil/water systems .
- Toxicity Testing : Conduct Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests .
- Bioaccumulation : Calculate logP (e.g., using ACD/Labs) to predict environmental persistence .
How to translate in vitro findings to in vivo pharmacokinetic (PK) studies?
Advanced Research Focus : PK/PD modeling.
Methodological Answer :
- Dosing Regimen : Administer 10 mg/kg IV/PO in Sprague-Dawley rats with serial blood sampling .
- LC-MS/MS Quantification : Develop a validated method for plasma/tissue concentration analysis (LLOQ: 1 ng/mL) .
- Compartmental Modeling : Use WinNonlin to derive AUC, Cmax, and half-life .
How to identify degradation products under stress conditions?
Advanced Research Focus : Stability studies.
Methodological Answer :
- Forced Degradation : Expose to 0.1M HCl (acid), 0.1M NaOH (base), and 3% H₂O₂ (oxidation) at 40°C for 24 hours .
- HPLC-DAD/HRMS : Monitor degradation pathways (e.g., hydrolysis of the propanone group) .
- Structural Elucidation : Compare MS/MS fragments with synthetic standards .
How to assess crystalline polymorphism and salt stability?
Advanced Research Focus : Solid-state characterization.
Methodological Answer :
- XRPD : Compare diffraction patterns of batches to identify polymorphs (e.g., Form I vs. II) .
- DSC/TGA : Measure melting points and thermal decomposition profiles .
- Hygroscopicity : Store at 25°C/60% RH for 4 weeks and monitor water uptake .
How to study synergistic effects with other therapeutic agents?
Advanced Research Focus : Combination therapy.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
